molecular formula C15H19N3O B2695749 4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine CAS No. 2379977-39-4

4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine

Cat. No.: B2695749
CAS No.: 2379977-39-4
M. Wt: 257.337
InChI Key: QHEJPOOJTYRFOY-UHFFFAOYSA-N
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Description

4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylacetophenone with morpholine in the presence of a catalyst such as sulfur . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine stands out due to its unique combination of a pyrazole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[1-methyl-4-(4-methylphenyl)pyrazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-3-5-13(6-4-12)14-11-17(2)16-15(14)18-7-9-19-10-8-18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEJPOOJTYRFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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